molecular formula C16H11ClN4OS B6566924 2-[(4-chlorophenyl)amino]-7-methyl-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one CAS No. 1021214-09-4

2-[(4-chlorophenyl)amino]-7-methyl-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one

Cat. No.: B6566924
CAS No.: 1021214-09-4
M. Wt: 342.8 g/mol
InChI Key: JZMZWXNWUOOKAM-UHFFFAOYSA-N
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Description

2-[(4-chlorophenyl)amino]-7-methyl-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one is a useful research compound. Its molecular formula is C16H11ClN4OS and its molecular weight is 342.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 342.0342099 g/mol and the complexity rating of the compound is 558. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

The primary target of this compound is the thymidylate synthase enzyme . This enzyme plays a crucial role in the synthesis of thymidine monophosphate (dTMP), which is essential for DNA replication and repair.

Mode of Action

The compound interacts with its target, the thymidylate synthase enzyme, by binding to its active site . This interaction inhibits the enzyme’s function, thereby disrupting the synthesis of dTMP and ultimately hindering DNA replication and repair.

Biochemical Pathways

The inhibition of thymidylate synthase disrupts the de novo synthesis pathway of thymidine monophosphate (dTMP) . This leads to a decrease in the level of dTMP, which is a necessary precursor for DNA synthesis. The downstream effect of this disruption is the inhibition of cell growth and proliferation, particularly in rapidly dividing cells such as cancer cells .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound have been studied and found to exhibit good drug-like properties . .

Result of Action

The result of the compound’s action is significant cell growth inhibition. It has been found to exhibit in-vitro anticancer activities against four human tumor cell lines: MCF-7, K562, HeLa, and PC-3 . Among all the synthesized derivatives of this compound, the one with a 3-hydroxy-4-methoxyphenyl substituent has been found to have the highest GI50 values for these cancer cell lines .

Properties

IUPAC Name

2-(4-chloroanilino)-7-methyl-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11ClN4OS/c1-9-2-7-13-12(8-9)14(22)21-16(19-13)23-15(20-21)18-11-5-3-10(17)4-6-11/h2-8H,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZMZWXNWUOOKAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C3N(C2=O)N=C(S3)NC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11ClN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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